molecular formula C17H17NO3 B1664829 DNA-PK Inhibitor V CAS No. 404009-46-7

DNA-PK Inhibitor V

Cat. No. B1664829
M. Wt: 283.32 g/mol
InChI Key: FALILNHGILFDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA-PK Inhibitor V, also known as AMA37 or Aryl Morpholine Analog 37, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of DNA-PK . The empirical formula is C17H17NO3 and the molecular weight is 283.32 .


Chemical Reactions Analysis

DNA-PK Inhibitor V acts as a potent, selective, reversible, and ATP-competitive inhibitor of DNA-PK . It inhibits PI 3-K catalytic subunit p110-isozymes at higher concentrations and weakly inhibits a panel of several other kinases .


Physical And Chemical Properties Analysis

DNA-PK Inhibitor V is a solid substance with a yellow color . It is soluble in DMSO at a concentration of 5 mg/mL . The storage temperature is 2-8°C . It should be protected from light and is okay to freeze .

Scientific Research Applications

1. Cancer Therapy and DNA Damage Response

DNA-PK plays a critical role in repairing DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ). Its inhibition is investigated for potential anticancer treatments. DNA-PK inhibitors, like DNA-PK Inhibitor V, are used in monotherapies and in combination with other treatments like radiation or chemotherapy agents to enhance their effectiveness. The research shows diverse structures are capable of achieving good DNA-PK inhibitory activity, suggesting their potential in future cancer therapies (Hu et al., 2020).

2. Enhancing Radiotherapy Effectiveness

Studies reveal that DNA-PK inhibitors can significantly enhance the effectiveness of radiotherapy. By inhibiting DNA-PK, these inhibitors prevent the repair of DNA double strand breaks caused by ionizing radiation or chemotherapeutic treatment, leading to increased tumor cell death. This approach has shown promising results in preclinical trials and is being investigated in clinical settings (Zenke et al., 2020).

3. Potentiating Chemotherapy

DNA-PK inhibitors are also explored for their potential to sensitize cancer cells to chemotherapy. They enhance the cytotoxicity of chemotherapeutic drugs by interfering with the DNA repair mechanisms in tumor cells. This makes the tumor cells more susceptible to the damaging effects of these drugs, potentially leading to better therapeutic outcomes (Ciszewski et al., 2013).

4. Role in Metabolic Regulation

Recent studies have uncovered a novel role of DNA-PK in metabolic regulation. DNA-PK interacts with and influences the activity of glycolytic enzymes, impacting the synthesis of glucose-derived pyruvate and lactate. This new understanding of DNA-PK’s role in metabolism opens up additional avenues for therapeutic intervention in cancer treatment (Dylgjeri et al., 2022).

5. Development of Novel DNA-PK Inhibitors

Research is ongoing in the development of novel DNA-PK inhibitors with improved selectivity and pharmacokinetic properties. These efforts are significant for providing more effective and safer options for cancer therapy. New inhibitors are being tested in clinical trials, highlighting the importance of DNA-PK as a therapeutic target in oncology (Goldberg et al., 2019).

Safety And Hazards

While specific safety and hazard information for DNA-PK Inhibitor V is not available, a novel DNA-PK inhibitor, SY-7021, has demonstrated good PK properties and acceptable safety profiles in in vivo studies .

Future Directions

DNA-PK Inhibitor V and other DNA-PK inhibitors are being considered as promising strategies for cancer therapy, especially when combined with DNA-damaging treatments . Ongoing studies may further inform our understanding of the safety, tolerability, and efficacy of DNA-PK inhibitors in combination with other therapeutic agents in the treatment of cancer .

properties

IUPAC Name

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALILNHGILFDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587895
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNA-PK Inhibitor V

CAS RN

404009-46-7
Record name [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure for preparing Example 34, 4-(4-morpholinyl)-salicylaldehyde (1.0 g, 5 mmol) and phenyllithium (1.8 M solution in tetrahydrofuran, 6.0 mL, 11 mmol) were converted to the product (387 mg, 28%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
387 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNA-PK Inhibitor V
Reactant of Route 2
Reactant of Route 2
DNA-PK Inhibitor V
Reactant of Route 3
Reactant of Route 3
DNA-PK Inhibitor V
Reactant of Route 4
Reactant of Route 4
DNA-PK Inhibitor V
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
DNA-PK Inhibitor V
Reactant of Route 6
Reactant of Route 6
DNA-PK Inhibitor V

Citations

For This Compound
9
Citations
KA Boehme, R Kulikov… - Proceedings of the …, 2008 - National Acad Sciences
… The ATM inhibitor 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one (Calbiochem), alsterpaullone, and MG132 were used at a final concentration of 10 μM, and the DNA-PK inhibitor V (…
Number of citations: 191 www.pnas.org
X Long, RB Gerbing, TA Alonzo, MS Redell - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Next, we used a selective inhibitor of DNA-PK, DNA-PK inhibitor V, to assess … DNA-PK inhibitor V or DMSO before the analysis of pDNA-PKcs, γH2AX and cPARP. DNA-PK inhibitor V …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
Severe fever with thrombocytopenia syndrome (SFTS), an emerging viral infectious disease with a high case fatality rate, is caused by the SFTS virus (SFTSV). Although several cellular …
Number of citations: 1 www.sciencedirect.com
R Vancraenenbroeck, J De Raeymaecker… - Frontiers in molecular …, 2014 - frontiersin.org
… vitro inactive compounds (such as LY303511, DNA-PK inhibitor V, Aurora kinase inhibitor 3, … : LY303511 (lipid kinases branch), DNA-PK inhibitor V (atypical kinases branch), Aurora …
Number of citations: 60 www.frontiersin.org
H Al-Ali, SC Schürer, VP Lemmon… - ACS chemical …, 2013 - ACS Publications
… Interestingly, an inhibitor of another member of this family, DNA-PK Inhibitor V, was also found to induce neurite growth, albeit weakly and at the highest tested concentration. It is also …
Number of citations: 39 pubs.acs.org
M Sheraz - 2019 - search.proquest.com
Chronic hepatitis B virus (HBV) infection relies on stable maintenance and proper functioning of a nuclear episomal form of viral genome called covalently closed circular (ccc) DNA, the …
Number of citations: 0 search.proquest.com
RT Powell - 2018 - oaktrust.library.tamu.edu
High throughput drug screening has greatly progressed drug discovery for diseases such as cancer. Specifically, the introduction of the automated microscope in high throughput drug …
Number of citations: 0 oaktrust.library.tamu.edu
ME Ramirez - 2015 - utswmed-ir.tdl.org
Cancer therapy has traditionally focused on eliminating fast-growing populations of cells, yet a growing body of evidence suggests that small subpopulations of cancer cells can evade …
Number of citations: 0 utswmed-ir.tdl.org
F Shi - 2012
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.